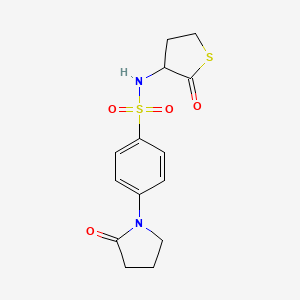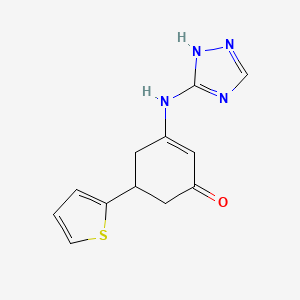![molecular formula C15H16N6O2 B4334220 4,5-DIMETHOXY-N-[(PYRIDIN-3-YL)METHYL]-2-(1H-1,2,3,4-TETRAZOL-5-YL)ANILINE](/img/structure/B4334220.png)
4,5-DIMETHOXY-N-[(PYRIDIN-3-YL)METHYL]-2-(1H-1,2,3,4-TETRAZOL-5-YL)ANILINE
Descripción general
Descripción
4,5-Dimethoxy-N-(pyridin-3-ylmethyl)-2-(1H-tetrazol-5-yl)aniline is a complex organic compound that features a combination of methoxy groups, a pyridine ring, and a tetrazole ring attached to an aniline core. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-DIMETHOXY-N-[(PYRIDIN-3-YL)METHYL]-2-(1H-1,2,3,4-TETRAZOL-5-YL)ANILINE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the aniline core: Starting with a suitable aniline derivative, such as 4,5-dimethoxyaniline.
Introduction of the pyridine moiety: This can be achieved through a nucleophilic substitution reaction where the pyridin-3-ylmethyl group is introduced.
Formation of the tetrazole ring: This step might involve the cyclization of a suitable precursor, such as an azide, under acidic or basic conditions to form the tetrazole ring.
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dimethoxy-N-(pyridin-3-ylmethyl)-2-(1H-tetrazol-5-yl)aniline can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methoxy groups might yield aldehydes or acids, while reduction of nitro groups would yield amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.
Medicine: Possible therapeutic applications due to its unique structure.
Industry: Use in the synthesis of specialty chemicals or pharmaceuticals.
Mecanismo De Acción
The mechanism of action for 4,5-DIMETHOXY-N-[(PYRIDIN-3-YL)METHYL]-2-(1H-1,2,3,4-TETRAZOL-5-YL)ANILINE would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, G-protein coupled receptors, or ion channels, and the pathways involved might include signal transduction or metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
4,5-Dimethoxy-2-(1H-tetrazol-5-yl)aniline: Lacks the pyridin-3-ylmethyl group.
N-(Pyridin-3-ylmethyl)-2-(1H-tetrazol-5-yl)aniline: Lacks the methoxy groups.
4,5-Dimethoxy-N-(pyridin-3-ylmethyl)aniline: Lacks the tetrazole ring.
Uniqueness
The uniqueness of 4,5-DIMETHOXY-N-[(PYRIDIN-3-YL)METHYL]-2-(1H-1,2,3,4-TETRAZOL-5-YL)ANILINE lies in its combination of functional groups, which may confer unique chemical reactivity and biological activity compared to its analogs.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
Propiedades
IUPAC Name |
4,5-dimethoxy-N-(pyridin-3-ylmethyl)-2-(2H-tetrazol-5-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O2/c1-22-13-6-11(15-18-20-21-19-15)12(7-14(13)23-2)17-9-10-4-3-5-16-8-10/h3-8,17H,9H2,1-2H3,(H,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNUOYRDHQAWEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C2=NNN=N2)NCC3=CN=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-({3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-4-FLUOROBENZAMIDE](/img/structure/B4334142.png)
![N-[2-(1-adamantyloxy)propyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B4334149.png)
![N-[1-(2,5-dichlorophenyl)propyl]-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide](/img/structure/B4334155.png)
![N-[1-(2,5-dichlorophenyl)propyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B4334160.png)
![6-chloro-N-[1-(2,5-dichlorophenyl)propyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B4334163.png)

![N-cyclopropyl-2-{[(7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]amino}benzamide](/img/structure/B4334171.png)
![1-[5-(FURAN-2-YL)-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-4-YL]ETHAN-1-ONE](/img/structure/B4334178.png)
![2-(2-furyl)-1-[4-(2-furyl)-4-hydroxy-1-methylpiperidin-3-yl]ethanone](/img/structure/B4334182.png)
![(3,4-dimethoxybenzyl)[4,5-dimethoxy-2-(5H-tetrazol-5-yl)phenyl]amine](/img/structure/B4334200.png)
![3-{[(3-BROMO-4-METHOXYPHENYL)METHYL]SULFANYL}-5-(2-ETHOXYPHENYL)-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOLE](/img/structure/B4334227.png)
![3-(2-ETHOXYPHENYL)-4-PHENYL-1-[(PIPERIDIN-1-YL)METHYL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE](/img/structure/B4334235.png)

![N-(4-methoxyphenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide](/img/structure/B4334249.png)
